MAl-PEG6-t-butyl ester MAl-PEG6-t-butyl ester Mal-PEG6-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.
Brand Name: Vulcanchem
CAS No.: 518044-37-6
VCID: VC0534471
InChI: InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Molecular Formula: C23H39NO10
Molecular Weight: 489.56

MAl-PEG6-t-butyl ester

CAS No.: 518044-37-6

Cat. No.: VC0534471

Molecular Formula: C23H39NO10

Molecular Weight: 489.56

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MAl-PEG6-t-butyl ester - 518044-37-6

CAS No. 518044-37-6
Molecular Formula C23H39NO10
Molecular Weight 489.56
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3
Standard InChI Key CUCNCZLNASXRTC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Appearance Solid powder

Chemical Identity and Properties

Basic Information

The chemical identity of MAl-PEG6-t-butyl ester is well established through various analytical methods. The following table summarizes the key identifiers and basic information about this compound:

ParameterInformation
Chemical Nametert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Common NameMAl-PEG6-t-butyl ester
CAS Number518044-37-6
Molecular FormulaC₂₃H₃₉NO₁₀
Molecular Weight489.56 g/mol
SynonymsMAL-PEG6-CH2CH2COOTBU, Mal-PEG6-OtBu, Mal-PEG6-COOtBu, Mal-PEG6-Boc, 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester

These identifiers provide a comprehensive means of accurately referencing this compound in scientific literature and commercial catalogs .

Physical and Chemical Properties

The physical and chemical properties of MAl-PEG6-t-butyl ester significantly influence its handling, storage, and applications. The following table outlines the key physicochemical properties of this compound:

PropertyValueSource
Physical StateViscous Liquid
ColorLight yellow to yellow
Boiling Point565.2±50.0 °C (Predicted)
Density1.149±0.06 g/cm³ (Predicted)
SolubilitySoluble in DMSO, DCM, DMF
pKa-2.34±0.20 (Predicted)
FormViscous Liquid

These properties demonstrate the compound's compatibility with various organic solvents, which facilitates its use in diverse chemical reactions and formulations .

Structure and Composition

MAl-PEG6-t-butyl ester features a linear structure with three distinct components: a maleimide group, a hexaethylene glycol chain (PEG6), and a tert-butyl ester group. The maleimide moiety is attached to one end of the PEG chain, while the tert-butyl ester group is positioned at the opposite end .

The maleimide group consists of a five-membered ring with two carbonyl groups adjacent to a nitrogen atom, creating a reactive site for thiol-maleimide conjugation reactions. The hexaethylene glycol chain provides a flexible, hydrophilic spacer, enhancing the compound's solubility and reducing steric hindrance in biological applications. The tert-butyl ester group serves as a protecting group for the carboxylic acid function, allowing for selective deprotection under mild acidic conditions .

This molecular architecture enables MAl-PEG6-t-butyl ester to function as a versatile crosslinking agent in bioconjugation reactions, with each functional group offering specific reactivity toward different chemical moieties.

Applications and Uses

Bioconjugation and Chemical Biology

MAl-PEG6-t-butyl ester is widely utilized in bioconjugation and chemical biology for attaching molecules to proteins, peptides, and other biomolecules. Its bifunctional nature allows for orthogonal chemistry, where different reactive groups can be selectively addressed .

The maleimide group specifically reacts with thiol-containing molecules (such as cysteine residues in proteins) through Michael addition, forming a stable thioether bond. This reaction proceeds efficiently under mild conditions (neutral pH, room temperature), making it compatible with sensitive biological systems .

Meanwhile, after deprotection, the carboxylic acid can be activated to react with primary amines, enabling sequential conjugation strategies. This orthogonality is particularly valuable when constructing complex bioconjugates with multiple components .

Drug Delivery Systems

In pharmaceutical research, MAl-PEG6-t-butyl ester serves as a critical component in developing advanced drug delivery systems. The PEG spacer enhances the solubility and biocompatibility of conjugated therapeutics while potentially improving their pharmacokinetic profiles .

The compound enables the creation of PEGylated drug conjugates, which often exhibit:

  • Extended circulation time in vivo

  • Reduced immunogenicity

  • Improved solubility

  • Enhanced stability

  • Reduced proteolytic degradation

These properties contribute to more effective drug delivery and potentially reduced dosing frequency, which benefits patient compliance and treatment outcomes .

Antibody-Drug Conjugates

MAl-PEG6-t-butyl ester has found significant application in the development of antibody-drug conjugates (ADCs), a rapidly evolving class of biopharmaceuticals that combine the targeting specificity of antibodies with the cytotoxic potency of small-molecule drugs .

In ADC development, this compound serves as a non-cleavable linker for bio-conjugation, connecting the antibody to the cytotoxic payload. The maleimide group typically reacts with engineered or naturally occurring cysteine residues in the antibody, while the carboxylic acid (after deprotection) can be conjugated to the payload molecule .

The PEG spacer provides several advantages in ADC design:

  • Reducing aggregation of the conjugate

  • Improving aqueous solubility

  • Providing distance between the antibody and the payload

  • Potentially reducing immunogenicity of the conjugate

Material Science Applications

ParameterRecommendation
Storage Temperature-20°C
Storage ConditionSealed, dry environment
Shipping ConditionAmbient temperature
Light SensitivityProtect from prolonged exposure to light

The maleimide group is susceptible to hydrolysis in aqueous solutions, particularly at basic pH, which can lead to ring opening and loss of reactivity toward thiols. Therefore, it is advisable to store the compound in a dry, sealed container and to prepare solutions freshly before use .

For long-term storage, keeping the compound at -20°C is recommended to minimize degradation and maximize shelf life .

ParameterTypical Specification
Purity≥95-98%
AppearanceViscous liquid, light yellow to yellow
Solubility TestSoluble in DMSO, DCM, DMF
IdentityConfirmed by NMR and/or HPLC

These specifications ensure the compound's suitability for research applications requiring high purity and defined chemical identity .

Related Compounds and Derivatives

MAl-PEG6-t-butyl ester belongs to a family of PEG-based linkers that vary in their functional groups and PEG chain length. Understanding these related compounds provides context for selecting the most appropriate reagent for specific applications:

CompoundDistinctive FeaturePotential Application
Mal-PEG6-NHS esterContains NHS ester instead of t-butyl esterDirect conjugation to amines without deprotection step
Mal-PEG4-t-butyl esterShorter PEG chain (4 units)Applications requiring reduced spacer length
Ald-Ph-PEG6-t-butyl esterAldehyde group instead of maleimideConjugation to hydrazide or aminooxy groups
N3-PEG6-COOHAzide group instead of maleimideClick chemistry applications
Amino-PEG6-t-butyl esterAmine group instead of maleimideAlternative bioconjugation strategies

These structural variations allow for tailored selection based on specific reaction requirements, spacer length needs, and desired conjugation chemistries .

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